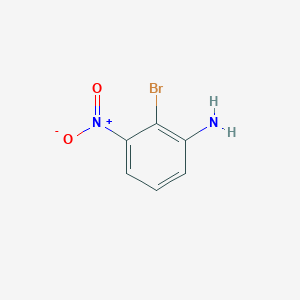

2-Bromo-3-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKBUWQOCGJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561865 | |

| Record name | 2-Bromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35757-20-1 | |

| Record name | 2-Bromo-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35757-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-Bromo-3-nitroaniline. This molecule is of interest to researchers in medicinal chemistry and materials science as a versatile intermediate for the synthesis of more complex structures. This document outlines the primary synthetic routes, detailed (though generalized) experimental protocols, and a summary of its key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for its handling, purification, and use in subsequent chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 35757-20-1 |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound can be approached through two primary synthetic strategies: the nitration of 2-bromoaniline and the Sandmeyer reaction of 3-nitroaniline. Both methods have their distinct advantages and challenges.

Method 1: Nitration of 2-Bromoaniline

This method involves the direct electrophilic nitration of 2-bromoaniline. The bromo group is an ortho-, para-director, while the amino group is also an ortho-, para-director. Therefore, the nitration of 2-bromoaniline is expected to yield a mixture of isomers, including 2-bromo-5-nitroaniline and this compound. Careful control of reaction conditions and chromatographic purification are essential to isolate the desired product.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Nitration Reaction: Dissolve 2-bromoaniline in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-formed nitrating mixture dropwise to the 2-bromoaniline solution, ensuring the temperature does not exceed 10°C.

-

Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: The crude product, a mixture of isomers, is then collected by vacuum filtration, washed with cold water, and dried. The desired this compound is separated from the other isomers by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Method 2: Sandmeyer Reaction of 3-Nitroaniline

This route involves the diazotization of 3-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom. This method offers better regioselectivity compared to direct nitration.

-

Diazotization: Dissolve 3-nitroaniline in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for a short period at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Product Isolation: Allow the reaction mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases. Cool the mixture to room temperature, and the crude this compound will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effect of the amino group. The coupling constants (J) will reveal the substitution pattern.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-4 | ~7.2-7.4 | Doublet of doublets | J ≈ 7-9, 1-2 |

| H-5 | ~6.8-7.0 | Triplet | J ≈ 7-9 |

| H-6 | ~7.0-7.2 | Doublet of doublets | J ≈ 7-9, 1-2 |

| NH₂ | ~4.0-5.0 | Broad singlet | - |

The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (C-NH₂) | ~145-150 |

| C-2 (C-Br) | ~110-115 |

| C-3 (C-NO₂) | ~150-155 |

| C-4 | ~120-125 |

| C-5 | ~115-120 |

| C-6 | ~125-130 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| N=O Asymmetric Stretch (nitro) | 1520-1560 | Strong |

| N=O Symmetric Stretch (nitro) | 1340-1380 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |

| C-N Stretch (aromatic amine) | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 216/218 | Molecular ion peak (presence of Br isotopes) |

| [M-NO₂]⁺ | 170/172 | Loss of a nitro group |

| [M-Br]⁺ | 137 | Loss of a bromine atom |

| [C₆H₅N]⁺ | 91 | Further fragmentation |

Experimental and Logical Flow Diagrams

To visualize the workflow for the synthesis and characterization of this compound, the following diagrams are provided.

Conclusion

physical and chemical properties of 2-Bromo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitroaniline is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a bromine atom and a nitro group on an aniline ring, provides multiple reactive sites for further functionalization. This makes it a key building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and potential applications, and visualizations of relevant chemical workflows.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 35757-20-1 | [3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3] |

| Molecular Weight | 217.02 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Note: Experimentally determined values for melting point, boiling point, and density are not consistently reported in the available literature.

Experimental Protocols

Synthesis of this compound via Bromination of 3-Nitroaniline

This protocol describes a plausible method for the synthesis of this compound from 3-nitroaniline, based on established principles of electrophilic aromatic substitution.

Objective: To synthesize this compound by the regioselective bromination of 3-nitroaniline.

Reagents and Materials:

-

3-Nitroaniline

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and purification

Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amino group of the 3-nitroaniline directs the electrophilic substitution to the ortho and para positions. The position ortho to the amino group and meta to the nitro group is favored.

-

After the addition of NBS, slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not widely published, the expected spectra would be consistent with the proposed structure.

Representative Reaction: Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-bromo-1,3-benzenediamine. This diamine is a versatile precursor for the synthesis of various heterocyclic compounds.

Objective: To reduce the nitro group of this compound to an amino group.

Reagents and Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide (aqueous solution)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Methodology:

-

In a round-bottom flask, suspend this compound in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-bromo-1,3-benzenediamine.

-

The product can be further purified by crystallization or column chromatography if necessary.

Visualizations

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for this compound and a logical relationship of its application in a subsequent reaction.

Caption: Synthetic pathway for this compound.

Caption: Logical workflow for a typical application of this compound.

References

Spectroscopic Analysis of 2-Bromo-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-3-nitroaniline (CAS No. 35757-20-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Additionally, standardized experimental protocols for acquiring such data are detailed.

Molecular Structure and Properties

-

Molecular Formula: C₆H₅BrN₂O₂

-

Molecular Weight: 217.02 g/mol

-

Structure: Aniline ring substituted with a bromine atom at position 2 and a nitro group at position 3.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These are estimations based on the functional groups and substitution pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Doublet (d) | 1H | Aromatic H |

| ~7.2 - 7.4 | Triplet (t) | 1H | Aromatic H |

| ~6.8 - 7.0 | Doublet (d) | 1H | Aromatic H |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts and coupling constants will be dependent on the solvent used.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 152 | C-NO₂ |

| ~145 - 148 | C-NH₂ |

| ~130 - 135 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | Aromatic CH |

| ~105 - 110 | C-Br |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch (aromatic) | Aromatic Ring |

| 1600 - 1650 | N-H Bend | Amine (-NH₂) |

| 1520 - 1570 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1450 - 1500 | C=C Stretch (aromatic) | Aromatic Ring |

| 1330 - 1370 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1000 - 1100 | C-N Stretch | Aryl Amine |

| 600 - 700 | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Ratio | Ion | Notes |

| 217/219 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 187/189 | [M-NO]⁺ | Loss of nitric oxide. |

| 171/173 | [M-NO₂]⁺ | Loss of nitro group. |

| 138 | [M-Br]⁺ | Loss of bromine atom. |

| 92 | [M-Br-NO₂]⁺ | Loss of bromine and nitro groups. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the salt plate in the sample holder and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Presentation: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this solution to the low µg/mL range.[2]

-

Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.[3]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[4]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound.

Caption: Logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

Crystal Structure Analysis of 2-Bromo-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of bromo-nitroaniline derivatives. While crystallographic data for 2-Bromo-3-nitroaniline is not publicly available, this document presents a detailed analysis of the closely related isomer, 2-Bromo-4-nitroaniline, as a representative case study. The protocols for synthesis, single-crystal X-ray diffraction, and data refinement are outlined, offering a foundational understanding for researchers in crystallography, medicinal chemistry, and drug development. The structural features of 2-Bromo-4-nitroaniline, including intramolecular interactions and crystal packing, are discussed in detail. This guide aims to serve as a valuable resource for scientists engaged in the structural characterization of small organic molecules.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and understanding drug-receptor interactions. This compound is an aromatic compound with potential applications as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solid-state structure is crucial for predicting its behavior and for the rational design of new molecular entities.

Despite its importance, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Therefore, this guide utilizes the comprehensive data available for the structural isomer, 2-Bromo-4-nitroaniline, to illustrate the process of crystal structure analysis. The methodologies and interpretation presented herein are directly applicable to the study of this compound, should suitable crystals be obtained.

Experimental Protocols

Synthesis of 2-Bromo-4-nitroaniline

A common synthetic route to 2-Bromo-4-nitroaniline involves the bromination of 4-nitroaniline. The following protocol is adapted from established literature methods.[2][3]

Materials:

-

4-Nitroaniline

-

Ammonium bromide

-

Acetic acid

-

Hydrogen peroxide (35%)

-

Dichloromethane

-

Methanol

Procedure:

-

To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.

-

Stir the mixture at room temperature.

-

Slowly add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.

-

Continue stirring at room temperature for 3 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structure determination. The following outlines a general protocol for data collection.

Instrumentation:

-

Bruker Kappa APEXII CCD diffractometer or similar

-

Mo Kα radiation (λ = 0.71073 Å)

-

Graphite monochromator

Procedure:

-

Crystal Mounting: A suitable single crystal (e.g., 0.26 × 0.12 × 0.10 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. Diffraction data are collected using ω scans.

-

Cell Refinement and Data Reduction: The collected data are processed to refine the unit cell parameters and reduce the data to a set of unique reflections.

-

Absorption Correction: An absorption correction is applied to the data to account for the absorption of X-rays by the crystal.

Data Presentation: Crystallographic Data for 2-Bromo-4-nitroaniline

The following tables summarize the crystallographic data and refinement details for 2-Bromo-4-nitroaniline.[2][3]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical formula | C₆H₅BrN₂O₂ |

| Formula weight | 217.03 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 11.098(3) Åb = 16.763(4) Åc = 3.9540(9) Å |

| Volume | 735.6(3) ų |

| Z | 4 |

| Density (calculated) | 1.960 Mg/m³ |

| Absorption coefficient | 5.53 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.26 × 0.12 × 0.10 mm |

| Theta range for data collection | 3.1 to 28.6° |

| Reflections collected | 4932 |

| Independent reflections | 1542 [R(int) = 0.058] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1542 / 1 / 100 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.092 |

| R indices (all data) | R1 = 0.071, wR2 = 0.101 |

| Absolute structure parameter | 0.01(2) |

| Largest diff. peak and hole | 0.50 and -0.62 e.Å⁻³ |

Structural Analysis and Visualization

Molecular and Crystal Structure of 2-Bromo-4-nitroaniline

In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar.[2][3] The dihedral angle between the nitro group and the aromatic ring is 4.57(4)°.[2][3] A key feature is the presence of an intramolecular N—H···Br hydrogen bond, which results in the formation of a planar five-membered ring.[2][3] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of 1.64(6)°.[2][3]

The crystal packing is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3]

Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis process.

Caption: Experimental workflow from synthesis to final crystal structure determination.

References

Solubility Profile of 2-Bromo-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3-nitroaniline in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes a detailed, generalized experimental protocol and predicted solubility characteristics based on the behavior of analogous compounds. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis who require solubility data for process development, formulation, and quality control.

Introduction to this compound

This compound (CAS No: 35757-20-1) is a yellow crystalline solid with a molecular weight of 217.02 g/mol and the chemical formula C₆H₅BrN₂O₂.[1] Its structure, featuring a bromine atom and a nitro group on an aniline ring, makes it a key intermediate in the synthesis of various organic compounds.[1] It finds applications in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs), in the agrochemical sector for developing pesticides and herbicides, and in the manufacturing of dyes and pigments.[1][2] Given its role in these critical sectors, understanding its solubility in various organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The compound is generally described as being soluble in organic solvents.[1]

In the absence of precise experimental values, a qualitative prediction of solubility can be inferred from the behavior of structurally similar compounds, such as other halogenated nitroanilines. The presence of the polar nitro and amine groups suggests potential solubility in polar organic solvents, while the aromatic ring and bromine atom contribute to its solubility in less polar environments.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | The polar nature of these solvents can effectively solvate the polar nitro and amine functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | The amine and nitro groups can participate in hydrogen bonding with protic solvents, although the bulky bromine atom may introduce some steric hindrance. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have an intermediate polarity and can interact favorably with the aromatic ring and the halogen substituent. |

Note: This table is based on general solubility principles and data for analogous compounds. Experimental verification is required for accurate solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid microparticles.

-

Determine the mass of the filtered supernatant.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Alternatively, for analysis by chromatography (HPLC or GC):

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute an accurately known volume of the filtered supernatant with the same solvent and analyze it using the same chromatographic method.

-

-

-

Data Calculation and Presentation:

-

Calculate the solubility in various units such as grams per 100 g of solvent (mass fraction), mole fraction, or mg/mL.

-

Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

CAS number and IUPAC name for 2-Bromo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromo-3-nitroaniline, a key chemical intermediate. It covers its fundamental chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in various research and development sectors.

Chemical Identity and Properties

This compound is an aromatic compound featuring a bromine atom and a nitro group attached to an aniline structure.[1] This substitution pattern imparts unique reactivity, making it a valuable precursor in the synthesis of more complex molecules.

IUPAC Name: this compound[1] CAS Number: 35757-20-1[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in organic solvents | |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature | |

| Purity (Typical) | 95% |

Note: Specific melting and boiling point data for this compound are not widely published. For reference, the related isomer 4-Bromo-2-nitroaniline has a melting point of 110-113 °C.

Synthesis of this compound

Several synthetic routes have been identified for the preparation of this compound, including the bromination of 3-nitroaniline and the conversion from 2-bromo-3-nitrobenzoic acid.[1] The most common and direct method is the electrophilic nitration of 2-bromoaniline.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 2-bromoaniline via electrophilic nitration.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Bromoaniline

This protocol describes a representative procedure for the synthesis of this compound based on established methods for the nitration of substituted anilines.

Materials:

-

2-Bromoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., Ethanol/Water mixture)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Dissolution of Starting Material: In a separate reaction flask, dissolve 2-bromoaniline in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to between 0 and 5 °C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred 2-bromoaniline solution. It is critical to maintain the reaction temperature below 10 °C to control the reaction and minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified time. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Workup:

-

Neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.

-

Extract the product into an organic solvent.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the final product as yellow crystals.

-

Applications and Biological Relevance

This compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its applications span several industries:

-

Pharmaceuticals: It is a building block for the creation of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[1]

-

Dyes and Pigments: Its chemical structure is suitable for use in the synthesis of various colorants.[1]

Biological Activity Profile

Preliminary research has indicated that this compound and its derivatives may exhibit certain biological activities, making them of interest for further investigation in drug discovery:

-

Antimicrobial Properties: Studies suggest potential activity against some strains of bacteria and fungi.[1]

-

Cytotoxicity: Some reports indicate that the compound may show cytotoxic effects in various cell lines, warranting further exploration in cancer research.[1]

-

Enzyme Inhibition: It has been noted to potentially inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism.[1]

-

Toxicology: The compound has demonstrated acute toxicity upon ingestion or inhalation, highlighting the need for careful handling and appropriate safety measures in a laboratory setting.[1]

Conclusion

This compound is a significant chemical intermediate with a well-defined profile and broad utility in organic synthesis. The protocols and data presented in this guide are intended to support researchers and professionals in the effective and safe use of this compound in their developmental workflows. Its unique structure continues to make it a valuable component in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries.

References

molecular formula and weight of 2-Bromo-3-nitroaniline

An in-depth analysis of 2-Bromo-3-nitroaniline reveals its fundamental chemical properties. This guide serves researchers, scientists, and drug development professionals by providing core data on this compound.

This compound is an organic compound with the molecular formula C6H5BrN2O2.[1] Its molecular weight is 217.02 g/mol .[1][2][3]

| Property | Value |

| Molecular Formula | C6H5BrN2O2[1][4] |

| Molecular Weight | 217.02 g/mol [1][2][3] |

Note on Experimental Protocols and Signaling Pathways:

The request for detailed experimental protocols and signaling pathways for this compound cannot be fulfilled in a generalized technical guide. This compound is a chemical reagent and building block used in a variety of organic syntheses.

-

Experimental Protocols are specific to the reaction or analysis being performed. For example, the protocol for using this compound in a Suzuki coupling would be vastly different from its use in the synthesis of a heterocyclic compound. A comprehensive guide would require a specific reaction context.

-

Signaling Pathways are biological processes. While a molecule synthesized from this compound might be designed to interact with a specific signaling pathway, the compound itself is not inherently part of a biological pathway. Information on such interactions would be found in specific pharmacological or biochemical studies related to the derivatives of this compound, not the starting material itself.

Therefore, the creation of diagrams for signaling pathways or universal experimental workflows involving this compound is not applicable.

References

The Synthetic Versatility of 2-Bromo-3-nitroaniline: A Technical Guide to its Core Reactions

For Immediate Release

This technical guide provides an in-depth exploration of the key chemical reactions of 2-Bromo-3-nitroaniline, with a particular focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a comprehensive overview of the compound's reactivity, detailed experimental protocols, and quantitative data to support synthetic planning.

Core Reactivity and Strategic Importance

This compound is a valuable building block in organic synthesis, primarily owing to the presence of three distinct functional groups on the aniline scaffold: a bromine atom, a nitro group, and an amino group. This unique arrangement of substituents dictates its reactivity, making it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The key reactions of this compound include nucleophilic substitution at the bromine-bearing carbon, reduction of the nitro group, and diazotization of the amino group.[2]

The electron-withdrawing nature of the nitro group, positioned meta to the bromine atom, moderately activates the aryl ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.[3] While not as strongly activated as systems with ortho or para nitro groups, this compound still undergoes nucleophilic aromatic substitution with a variety of nucleophiles.[3] This reactivity is central to its application in constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this compound's utility lies in its participation in SNAr reactions. This class of reactions proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the bromine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the bromide ion.

A general schematic of the SNAr mechanism is presented below:

Quantitative Data for Nucleophilic Substitution Reactions

The following table summarizes representative yields for the nucleophilic substitution of this compound with various nucleophiles. The data is compiled from analogous reactions reported in the literature and serves as a predictive guide for synthetic planning.

| Nucleophile (Nu-H) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | Cu₂O, Cu, K₂CO₃ | 2-Ethoxyethanol | 130 | 12-24 | N-(3-nitro-2-aminophenyl)aniline | 58-78 (estimated) |

| Ethanolamine | K₂CO₃ | EtOH | 60 | 0.8 | 2-((3-nitro-2-aminophenyl)amino)ethanol | ~62 |

| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 2-(phenylthio)-3-nitroaniline | Not Reported |

| Sodium Methoxide | NaOMe, KOH, PTC | Toluene | 50-55 | 2-4 | 2-methoxy-3-nitroaniline | >80 (estimated) |

Note: Yields are based on reactions with structurally similar halo-nitroaromatic compounds and may vary for this compound. PTC = Phase Transfer Catalyst.

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions involving this compound, adapted from established methodologies for similar substrates.

Copper-Catalyzed Amination (Ullmann Condensation)

This protocol describes the formation of a C-N bond via a copper-catalyzed reaction with an amine.

Materials:

-

This compound

-

Aniline (or other amine)

-

Copper(I) oxide (Cu₂O)

-

Copper powder (Cu)

-

Potassium carbonate (K₂CO₃), finely ground

-

2-Ethoxyethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), the desired amine (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add 2-ethoxyethanol (3-5 mL) to the mixture.

-

Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-3-nitro-2-aniline.

Reaction with S-Nucleophiles (Thiolation)

This protocol details the formation of a C-S bond using a thiol nucleophile.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.2 mmol) in DMF.

-

Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 mmol) in DMF to the reaction mixture.

-

Stir the reaction at 80 °C until the starting material is consumed, as monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with O-Nucleophiles (Alkoxylation)

This protocol outlines the formation of a C-O bond using an alkoxide nucleophile.

Materials:

-

This compound

-

Sodium methoxide (solid)

-

Potassium hydroxide (solid)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Toluene

-

Air supply

Procedure:

-

To a solution of this compound (0.3 mol) in toluene (60 mL), add powdered sodium methoxide (0.36 mol), powdered potassium hydroxide (0.51 mol), and tetrabutylammonium bromide (0.038 mol) at room temperature.

-

Stir the heterogeneous mixture vigorously at 50-55 °C for 2-4 hours while bubbling air through the solution.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the mixture and wash with water to remove inorganic salts.

-

Separate the organic phase, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the nucleophilic aromatic substitution of this compound.

Other Key Reactions

Beyond nucleophilic substitution, this compound can undergo other synthetically useful transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-bromo-1,3-diaminobenzene. This transformation opens up further avenues for derivatization, such as the formation of heterocyclic systems.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -H) via Sandmeyer-type reactions.

Conclusion

This compound is a highly adaptable synthetic intermediate with a rich and varied reaction profile. Its ability to readily participate in nucleophilic aromatic substitution reactions with a range of nucleophiles makes it an invaluable tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in research and development, enabling the synthesis of novel molecules with potential applications in medicine, materials science, and beyond.

References

Synthesis of 2-Bromo-3-nitroaniline from 2-bromoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-nitroaniline, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the nitration of 2-bromoaniline, a process that necessitates a strategic three-step approach to ensure optimal yield and regioselectivity. Direct nitration of 2-bromoaniline is generally avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple undesired byproducts. The established and more controlled route involves the protection of the amino group via acetylation, followed by the regioselective nitration of the resulting N-acetyl-2-bromoaniline, and concluding with the deprotection of the acetyl group to yield the target molecule.

Reaction Pathway

The synthesis of this compound from 2-bromoaniline is accomplished through a three-step sequence:

-

Acetylation of 2-bromoaniline: The amino group of 2-bromoaniline is protected as an acetamide to modulate its reactivity and directing effect.

-

Nitration of N-acetyl-2-bromoaniline: The intermediate, N-acetyl-2-bromoaniline, undergoes electrophilic aromatic substitution where a nitro group is introduced onto the aromatic ring. The directing effects of the acetamido and bromo substituents guide the regioselectivity of this step.

-

Hydrolysis of 2-bromo-3-nitroacetanilide: The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis of this compound from 2-bromoaniline.

Step 1: Acetylation of 2-bromoaniline to N-acetyl-2-bromoaniline

This initial step protects the highly reactive amino group as an acetamide, which prevents oxidation during the subsequent nitration and controls the regioselectivity.

Materials:

-

2-bromoaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.

-

To the stirred solution, cautiously add acetic anhydride (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring to precipitate the product.

-

Collect the resulting white precipitate of N-acetyl-2-bromoaniline by vacuum filtration, wash thoroughly with cold deionized water, and dry.

Quantitative Data Summary (Step 1):

| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (Example) |

| 2-bromoaniline | 172.02 | 1.0 | 17.2 g |

| Acetic anhydride | 102.09 | 1.1 | 11.2 g (10.4 mL) |

| Glacial acetic acid | 60.05 | - | 50 mL |

| N-acetyl-2-bromoaniline | 214.06 | - | ~20.3 g (95% yield) |

Step 2: Nitration of N-acetyl-2-bromoaniline to 2-bromo-3-nitroacetanilide

The nitration of the protected aniline is a critical step where the regioselectivity is controlled by the directing effects of the existing substituents. The use of a mixed acid nitrating agent at low temperatures is crucial.

Materials:

-

N-acetyl-2-bromoaniline

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

Procedure:

-

In a beaker, carefully add concentrated sulfuric acid. Cool the acid in an ice-salt bath to below 0 °C.

-

Slowly add N-acetyl-2-bromoaniline (1.0 eq) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-2-bromoaniline in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid 2-bromo-3-nitroacetanilide by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Quantitative Data Summary (Step 2):

| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (Example) |

| N-acetyl-2-bromoaniline | 214.06 | 1.0 | 21.4 g |

| Concentrated H₂SO₄ | 98.08 | - | ~100 mL |

| Concentrated HNO₃ (70%) | 63.01 | 1.1 | 7.6 g (5.4 mL) |

| 2-bromo-3-nitroacetanilide | 259.06 | - | ~22.0 g (85% yield) |

Step 3: Hydrolysis of 2-bromo-3-nitroacetanilide to this compound

The final step involves the removal of the acetyl protecting group to yield the desired this compound.

Materials:

-

2-bromo-3-nitroacetanilide

-

Concentrated hydrochloric acid (37%)

-

Ethanol

-

Sodium hydroxide solution (10% aqueous)

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend 2-bromo-3-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

-

Cool the resulting solution in an ice bath.

-

Slowly neutralize the cold solution by the dropwise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary (Step 3):

| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Quantity (Example) |

| 2-bromo-3-nitroacetanilide | 259.06 | 1.0 | 25.9 g |

| Concentrated HCl | 36.46 | - | 50 mL |

| Ethanol | 46.07 | - | 100 mL |

| This compound | 217.02 | - | ~19.5 g (90% yield) |

Experimental Workflow

The following diagram illustrates the sequential workflow of the synthesis process.

Methodological & Application

2-Bromo-3-nitroaniline: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-3-nitroaniline is a valuable and versatile bifunctional aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a nitro group, and an amino group on a benzene ring, allows for a diverse range of chemical transformations. This makes it an important precursor in the development of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] The strategic positioning of these functional groups enables selective reactions, including palladium-catalyzed cross-coupling reactions and the formation of various heterocyclic systems.[3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications and Synthetic Protocols

Palladium-Catalyzed C-N and C-C Bond Formation

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern organic synthesis for the construction of carbon-nitrogen and carbon-carbon bonds, respectively.[4][5]

The Buchwald-Hartwig amination allows for the formation of N-aryl and N-heteroaryl bonds, which are prevalent in many biologically active compounds.[4] this compound can be coupled with various amines to generate substituted N-aryl-2-bromo-3-nitroanilines. It is important to note that the nitro group can be incompatible with strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures, necessitating careful selection of reaction conditions, such as the use of weaker bases like potassium carbonate.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine is as follows:

| Reagent/Component | Role | Typical Quantity |

| This compound | Starting Material | 1.0 mmol |

| Amine | Coupling Partner | 1.2 mmol |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst | 1-5 mol% |

| Phosphine Ligand (e.g., XPhos, SPhos, BINAP) | Ligand | 1.1-2.2 eq. relative to Pd |

| Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Base | 1.4-2.0 mmol |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | Solvent | 5-10 mL |

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent, followed by the amine and the base.

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-bromo-3-nitroaniline.

Logical Relationship of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of this compound.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl and styrenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.[7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is as follows:

| Reagent/Component | Role | Typical Quantity |

| This compound | Starting Material | 1.0 mmol |

| Arylboronic Acid | Coupling Partner | 1.5 mmol |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 2-5 mol% |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Base | 2.0-3.0 mmol |

| Solvent System (e.g., Toluene/Water, Dioxane/Water) | Solvent | 10:1 to 4:1 mixture |

Procedure:

-

To a flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir for the required time (usually 6-24 hours), monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling of this compound.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-bromobenzene-1,3-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines.

Experimental Protocol: Reduction of this compound

A representative procedure for the reduction of a nitroaniline to a diamine is as follows:

| Reagent/Component | Role | Typical Quantity |

| This compound | Starting Material | 1.0 g |

| Reducing Agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C) | Reductant | Varies with agent |

| Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid) | Solvent | 20-50 mL |

Procedure using Tin(II) Chloride:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 2-bromobenzene-1,3-diamine, which can be further purified by crystallization or column chromatography.

Nitro Group Reduction Pathway

Caption: Reduction of this compound.

Synthesis of Heterocyclic Compounds: 4-Bromo-2,1,3-benzothiadiazole

This compound can serve as a starting material for the synthesis of benzothiadiazoles, a class of heterocyclic compounds with applications in materials science and medicinal chemistry.[9] The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with a sulfur-containing reagent.

Experimental Protocol: Synthesis of 4-Bromo-2,1,3-benzothiadiazole (from 2-Bromobenzene-1,3-diamine)

While a direct conversion from this compound is a two-step process, the cyclization of the resulting diamine is a key step.

| Reagent/Component | Role | Typical Quantity |

| 2-Bromobenzene-1,3-diamine | Starting Material | 1.0 mmol |

| Thionyl Chloride (SOCl₂) or Sulfur Monochloride (S₂Cl₂) | Cyclizing Agent | 2.0-4.0 mmol |

| Solvent (e.g., Toluene, Dichloromethane) | Solvent | 10-20 mL |

Procedure:

-

Dissolve 2-bromobenzene-1,3-diamine in an anhydrous solvent under an inert atmosphere.

-

Slowly add thionyl chloride to the solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully quench with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-2,1,3-benzothiadiazole.[1]

Benzothiadiazole Synthesis Workflow

Caption: Synthesis of 4-Bromo-2,1,3-benzothiadiazole.

Conclusion

This compound is a highly valuable synthetic intermediate due to the presence of three distinct functional groups that can be selectively manipulated. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for various heterocyclic systems makes it a crucial building block for the synthesis of complex organic molecules with potential applications in pharmaceuticals, materials science, and other areas of chemical research. The protocols provided herein offer a guide for the effective utilization of this versatile compound in organic synthesis.

References

- 1. 4-bromo-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-3-nitroaniline with various boronic acids. 2-Aryl-3-nitroanilines are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of complex molecules, including pharmaceuticals and organic electronic materials. The electron-withdrawing nature of the nitro group and the presence of the ortho-amino group can present challenges in achieving high-yielding couplings. The protocols described herein are designed to address these challenges and provide a reliable method for the synthesis of these important compounds.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound, such as other ortho-substituted bromoanilines. These examples provide a strong starting point for reaction optimization.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,6-dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 80 | 0.5 | 98 | [1] |

| 2 | 2,6-dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 80 | 0.5 | 96 | [1] |

| 3 | 2,6-dibromo-4-nitroaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 80 | 1 | 95 | [1] |

| 4 | 2-Bromoaniline derivative | Phenylboronic acid ester | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 91 | [2] |

| 5 | 2-Bromoaniline derivative | 4-Acetylphenylboronic acid ester | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 80 | [2] |

| 6 | 2-Bromoaniline derivative | 4-(Trifluoromethyl)phenylboronic acid ester | CataCXium A palladacycle (10) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 97 | [2] |

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may be optimized for specific substrates and scales.

Materials and Equipment

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or CataCXium A palladacycle (see table for loading)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

Degassed solvent (e.g., DMF/H₂O 10:1 or 2-MeTHF/H₂O 4:1)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol 1: Ligand-Free Palladium Acetate Catalysis

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.5-2 mol%).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., DMF/H₂O, 10:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Palladacycle Catalysis

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and the CataCXium A palladacycle (5-10 mol%).

-

Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 2-MeTHF/H₂O, 4:1) via syringe to achieve a concentration of approximately 0.3 M.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: 2-Bromo-3-nitroaniline as a Key Intermediate for the Synthesis of Halogenated Phenazine Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitroaniline is a valuable and versatile intermediate in medicinal chemistry, serving as a crucial building block for the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern, featuring an amine, a nitro group, and a bromine atom on the aromatic ring, allows for diverse chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of halogenated phenazine-based antibacterial agents. These synthetic phenazines have demonstrated significant potency against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inducing a rapid iron starvation response.[2][3][4][5][6]

Synthesis of Halogenated Phenazine Antibiotics

A robust and modular synthetic approach to halogenated phenazine antibiotics from this compound involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by a reductive cyclization. This strategy allows for the introduction of various substituents on the phenazine core, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow

The overall synthetic workflow is depicted below, starting from this compound and a substituted aniline to yield the final halogenated phenazine product.

Caption: Synthetic workflow for halogenated phenazines.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-chlorophenyl)amino)-3-nitroaniline (Intermediate)

This protocol details the Buchwald-Hartwig amination of this compound with 4-chloroaniline.

Materials:

-

This compound

-

4-Chloroaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-